2-(benzo[d]oxazol-2-ylthio)-N-((5-methylisoxazol-3-yl)methyl)acetamide
Description
Properties
IUPAC Name |
2-(1,3-benzoxazol-2-ylsulfanyl)-N-[(5-methyl-1,2-oxazol-3-yl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O3S/c1-9-6-10(17-20-9)7-15-13(18)8-21-14-16-11-4-2-3-5-12(11)19-14/h2-6H,7-8H2,1H3,(H,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMGLRBFCYPBLGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)CNC(=O)CSC2=NC3=CC=CC=C3O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzo[d]oxazol-2-ylthio)-N-((5-methylisoxazol-3-yl)methyl)acetamide typically involves multiple steps:
Formation of Benzoxazole Ring: The benzoxazole ring can be synthesized through the cyclization of 2-aminophenol with a suitable carboxylic acid derivative under acidic conditions.
Thioether Formation: The benzoxazole derivative is then reacted with a thiol compound to introduce the thioether linkage. This step often requires a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to deprotonate the thiol.
Isoxazole Ring Formation: The isoxazole ring is synthesized via a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene.
Final Coupling: The final step involves coupling the benzoxazole-thioether intermediate with the isoxazole derivative using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation would enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thioether group can undergo oxidation to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can be reduced at the amide bond using reducing agents such as lithium aluminum hydride (LiAlH4) to form the corresponding amine.
Substitution: The benzoxazole ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA
Reduction: LiAlH4, sodium borohydride (NaBH4)
Substitution: Nitrating agents (HNO3/H2SO4), halogenating agents (Br2, Cl2)
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Nitrobenzoxazole, halobenzoxazole derivatives
Scientific Research Applications
Antimicrobial Activity
Recent studies have indicated that derivatives of benzoxazole compounds exhibit significant antimicrobial properties. For instance, compounds similar to 2-(benzo[d]oxazol-2-ylthio)-N-((5-methylisoxazol-3-yl)methyl)acetamide have been shown to possess antibacterial and antifungal activities against various pathogens. A study highlighted that certain benzoxazole derivatives displayed potent activity against resistant strains of bacteria, suggesting their potential as lead compounds for developing new antibiotics .
Neuroprotective Effects
Research has demonstrated that benzoxazole-based compounds can exhibit neuroprotective effects, particularly in models of neurodegenerative diseases such as Alzheimer's disease. A study involving similar derivatives showed that they reduced neurotoxicity induced by β-amyloid peptides in PC12 cells, promoting cell viability and decreasing apoptosis through modulation of key signaling pathways (Akt/GSK-3β/NF-κB) . This suggests that This compound may also possess similar neuroprotective properties.
Luminescent Materials
The compound has been explored for its potential use as a luminescent material due to its unique electronic properties conferred by the presence of the benzoxazole and isoxazole rings. These properties make it suitable for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices. The luminescent characteristics can be tailored by modifying the substituents on the heterocycles.
Synthesis and Derivative Development
The synthesis of This compound typically involves multiple steps, including:
- Formation of the Benzoxazole Ring : Condensation reactions between 2-aminophenol and carboxylic acid derivatives.
- Thioether Formation : Reaction with thiols to introduce the thioether linkage.
- Isoxazole Synthesis : Achieved through cycloaddition reactions involving nitrile oxides.
- Final Coupling : Involves attaching the acetamide group to the isoxazole derivative.
This synthetic pathway allows for the exploration of various derivatives by modifying functional groups, potentially enhancing biological activity or altering physical properties for specific applications.
Mechanism of Action
The mechanism of action of 2-(benzo[d]oxazol-2-ylthio)-N-((5-methylisoxazol-3-yl)methyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoxazole and isoxazole rings can engage in hydrogen bonding and π-π interactions with target proteins, while the thioether linkage provides additional binding affinity. These interactions can modulate the activity of the target proteins, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Benzoxazole Derivatives
- Compound 1 and 2 (): These derivatives feature a triazolylmethyl group attached to the benzoxazole-thioacetamide scaffold. They exhibit antimicrobial and anticancer activities, with nitro-substituted phenyl groups enhancing potency (e.g., 81% yield for 2 ) .
- Compound 13a (): A 3-chlorobenzoyl-substituted analogue with a hydrazine-carbonyl linker. Its molecular ion (m/z 480.42) and spectral data suggest structural robustness, though biological data are unspecified .
Benzothiazole Derivatives
- Compound W1 (): A benzimidazole-thioacetamide linked to a 2,4-dinitrophenyl group. This compound emphasizes the role of nitro substituents in antimicrobial and anticancer activities .
- Compound 5d and 5e (): Benzothiazole-acetamide hybrids with spiro-indoline-thiazolidine moieties. 5d shows potent anti-inflammatory/antibacterial activity, while 5e excels in analgesia, highlighting the impact of fused ring systems .
Isoxazole-Containing Analogues
- Compound 8 (): A benzoimidazole-propanamide linked to 5-methylisoxazole. Its IR (3265 cm⁻¹ for NHCO) and NMR data (δ 6.50 ppm for isoxazole-H) mirror key features of the target compound, though the longer propanamide chain may alter bioavailability .
Biological Activity
The compound 2-(benzo[d]oxazol-2-ylthio)-N-((5-methylisoxazol-3-yl)methyl)acetamide is a derivative of benzoxazole and isoxazole, which are known for their diverse biological activities, including anticancer, antibacterial, and antifungal properties. This article explores the biological activity of this specific compound, focusing on its synthesis, structure-activity relationships (SAR), and various biological evaluations.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of Benzoxazole Derivative : The initial step includes the reaction of 2-aminophenol with carbon disulfide to form the benzothiazole precursor.
- Thioether Formation : The benzothiazole is then reacted with appropriate thiol compounds to introduce the thioether functionality.
- Acetamide Formation : Finally, acetamide is introduced through acylation reactions with acetic anhydride or chloroacetyl derivatives.
Anticancer Activity
Recent studies have shown that benzoxazole derivatives exhibit significant anticancer activity against various cancer cell lines. For instance, compounds similar to the target compound have demonstrated potent inhibition against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines. The IC50 values for these compounds ranged from 4.75 µM to 32.53 µM , indicating varying degrees of cytotoxicity depending on the substituents present on the benzoxazole moiety .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 14b | MCF-7 | 4.75 ± 0.21 |
| 14k | HepG2 | 7.75 ± 0.24 |
| 14m | MCF-7 | 32.53 ± 1.97 |
The presence of electron-withdrawing groups on the benzoxazole ring has been correlated with enhanced anticancer activity, suggesting that structural modifications can significantly impact efficacy .
Antimicrobial Activity
The antimicrobial potential of benzoxazole derivatives has also been evaluated against both Gram-positive and Gram-negative bacteria. While the overall activity was moderate, certain derivatives exhibited selective inhibition against strains like Bacillus subtilis and Escherichia coli. The minimal inhibitory concentrations (MIC) for these compounds were found to be in the range of 50 µg/mL to 200 µg/mL , indicating potential as antimicrobial agents .
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| Compound A | Bacillus subtilis | 50 |
| Compound B | Escherichia coli | 100 |
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications at the benzo[d]oxazole position can lead to significant changes in biological activity:
- Substituents : Compounds with halogen substitutions or additional functional groups on the benzene ring showed improved anticancer properties.
- Linker Variations : The type of linker connecting the benzoxazole to other moieties (e.g., isoxazole) plays a crucial role in determining both solubility and bioactivity.
Case Studies
- Case Study on HepG2 Cells : In a study assessing the effects of various benzothiazole derivatives, it was found that one derivative caused a significant reduction in alpha-fetoprotein levels, a marker for liver cancer progression, suggesting potential therapeutic applications in hepatocellular carcinoma treatment .
- Cell Cycle Arrest Analysis : Another study indicated that certain derivatives induced G2-M phase arrest in cancer cells, similar to known chemotherapeutics like doxorubicin, highlighting their potential as effective anticancer agents .
Q & A
Q. Table 1: Comparison of Synthetic Methods
| Method | Solvent | Catalyst/Base | Temp (°C) | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|---|---|
| Thioether + Amidation | CHCl₃ | Triethylamine | 60 | 65–70 | 95 | |
| One-pot coupling | Acetic acid | None | 100 | 55–60 | 90 | |
| Stepwise reflux | Ethanol | Imidazole | 80 | 70–75 | 97 |
Key Considerations:
- Prolonged reflux improves yield but may degrade heat-sensitive groups.
- Purity is enhanced via recrystallization (e.g., ethanol/water mixtures) .
Basic: What spectroscopic and crystallographic techniques are critical for characterizing this compound’s structure?
Methodological Answer:
- X-ray Crystallography: Resolves bond lengths, angles, and supramolecular interactions (e.g., hydrogen bonding, π-stacking). For example, triclinic crystal systems with P1 space groups are common for similar acetamide derivatives .
- NMR Spectroscopy:
- IR Spectroscopy: Stretching vibrations for C=O (~1660 cm⁻¹), C-N (~1260 cm⁻¹), and S-C (~700 cm⁻¹) .
Basic: How can researchers design in vitro assays to evaluate this compound’s bioactivity?
Methodological Answer:
- Enzyme inhibition assays: Target enzymes like cyclooxygenase (COX) or kinases using fluorogenic substrates. IC₅₀ values are determined via dose-response curves .
- Cell-based assays:
- Anti-cancer: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .
- Anti-inflammatory: Measure cytokine suppression (e.g., IL-6, TNF-α) in macrophages .
- Controls: Include positive (e.g., doxorubicin for cytotoxicity) and vehicle controls (DMSO ≤0.1%).
Advanced: How can molecular docking and dynamics simulations elucidate target interactions?
Methodological Answer:
- Docking (AutoDock Vina): Dock the compound into active sites of targets (e.g., COX-2, EGFR kinase). Prioritize binding poses with lowest ΔG values .
- Molecular Dynamics (GROMACS): Simulate ligand-protein stability over 100 ns. Analyze RMSD (<2 Å indicates stable binding) and hydrogen bond occupancy .
- Key Findings from Analogues:
Advanced: How should stability studies be designed under physiological and environmental conditions?
Methodological Answer:
- Hydrolytic Stability: Incubate at pH 1.2 (gastric), 7.4 (blood), and 9.0 (intestinal) at 37°C. Monitor degradation via HPLC at 0, 12, 24, and 48 hours .
- Photodegradation: Expose to UV light (254 nm) for 72 hours; quantify remaining compound using LC-MS .
- Thermal Stability: Store at 40°C (accelerated conditions) for 4 weeks; assess polymorphism via DSC and PXRD .
Q. Table 2: Stability Data Example
| Condition | Degradation (%) | Half-life (h) | Major Degradants |
|---|---|---|---|
| pH 1.2, 37°C | 25 | 18 | Hydrolyzed acetamide |
| UV light, 72h | 40 | 45 | Oxidized benzoxazole |
| 40°C, 4 weeks | 10 | N/A | No polymorphic changes |
Advanced: How can contradictory data in biological activity be resolved?
Methodological Answer:
- Orthogonal assays: Confirm cytotoxicity via both MTT and ATP-based assays to rule out false positives .
- Off-target profiling: Use kinome-wide screening (e.g., Eurofins KinaseProfiler) to identify non-specific interactions .
- Metabolite analysis: Incubate with liver microsomes (human/rat) to detect active/inactive metabolites influencing activity .
Advanced: What experimental frameworks assess environmental impact and biodegradation?
Methodological Answer:
- OECD 301D Test: Measure biodegradation in activated sludge over 28 days; >60% degradation indicates environmental safety .
- Ecotoxicology:
- Soil adsorption: Determine Kₒc values via batch equilibrium; high adsorption (Kₒc >5000) suggests persistence .
Advanced: How to model structure-activity relationships (SAR) for derivatives?
Methodological Answer:
- QSAR Modeling (DRAGON): Use descriptors like LogP, polar surface area, and H-bond donors to predict bioactivity .
- Fragment-based optimization: Replace benzoxazole with benzothiazole to enhance solubility or isoxazole with pyrazole to modulate steric effects .
- In silico ADMET: Predict bioavailability (Rule of Five), CYP450 inhibition (SwissADME), and hERG liability (Mold²) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
